molecular formula C16H16N6O4 B2496729 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034288-87-2

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2496729
CAS No.: 2034288-87-2
M. Wt: 356.342
InChI Key: MCMXLNQYDAXDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H16N6O4 and its molecular weight is 356.342. The purity is usually 95%.
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Scientific Research Applications

In Vitro and In Vivo Evaluation of Alphavbeta3 Antagonists

Research on nonpeptide alphavbeta3 antagonists, including compounds with similar structural motifs, has shown significant potential for the prevention and treatment of osteoporosis. These compounds exhibit potent and selective antagonism of the alpha(v)beta(3) receptor, demonstrating efficacy in in vivo models of bone turnover. This suggests that structurally related compounds could be explored for their therapeutic potential in bone diseases (Hutchinson et al., 2003).

Synthesis and Characterization of Pyridazinone Derivatives

A study focused on the synthesis of pyridazin-3-one derivatives highlights the versatility of these compounds in creating fused azines, suggesting potential for chemical synthesis and drug design applications. These compounds serve as building blocks for creating more complex molecules with potential biological activities (Ibrahim & Behbehani, 2014).

Computational and Pharmacological Evaluation of Heterocyclic Compounds

Research on 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrates the broad potential of heterocyclic compounds in drug development. These studies highlight the importance of structural modifications to enhance biological activity and reduce toxicity (Faheem, 2018).

Antimicrobial and Antioxidant Properties of Oxadiazoles

A study on 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives reveals their potent antimicrobial and antioxidant activities. This suggests that compounds with similar structures could be explored for their antimicrobial properties, potentially leading to new antimicrobial agents (Shyma et al., 2013).

Synthesis and Insecticidal Activity

Research on 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid for insecticidal activity indicates the potential use of similar compounds in developing new insecticides. These compounds were tested against Culex pipiens larvae, suggesting applications in pest control (Holla et al., 2004).

Mechanism of Action

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-2-25-13-6-5-11(8-18-13)16-20-14(26-21-16)9-17-12(23)10-22-15(24)4-3-7-19-22/h3-8H,2,9-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMXLNQYDAXDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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